molecular formula C17H19NO3 B10841138 2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde

2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde

Cat. No.: B10841138
M. Wt: 285.34 g/mol
InChI Key: CLWIISIKUDVYMX-UHFFFAOYSA-N
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Description

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is a small molecular compound with the chemical formula C17H19NO3The compound features an oxazole ring, a phenyl group, and a heptanoyl chain, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, Lewis acids as catalysts.

Major Products

Scientific Research Applications

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of enzymes like fatty acid amide hydrolase, which plays a role in the metabolism of bioactive lipids.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit fatty acid amide hydrolase by binding to its active site, thereby preventing the hydrolysis of bioactive fatty acid amides. This inhibition can modulate signaling pathways involved in pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(7-phenylheptanoyl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde group.

    2-(7-phenylheptanoyl)oxazole-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.

Uniqueness

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, while its oxazole ring and phenylheptanoyl chain contribute to its potential as a bioactive molecule.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(7-phenylheptanoyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C17H19NO3/c19-12-15-13-21-17(18-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2

InChI Key

CLWIISIKUDVYMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C=O

Origin of Product

United States

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